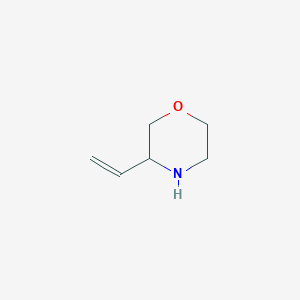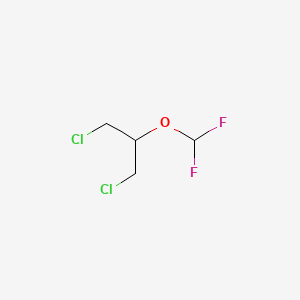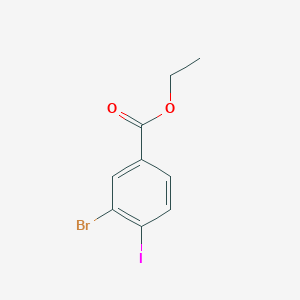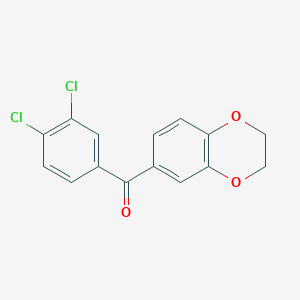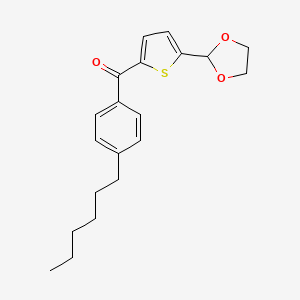
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene (5-DHT) is a thiophene derivative that has been studied for its potential applications in various areas of science, including organic synthesis, material science, and medical research. 5-DHT has been found to possess interesting properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its ability to form self-assembled monolayers. 5-DHT has also been studied for its ability to act as a fluorescent probe, and its potential to be used as a drug delivery system.
Applications De Recherche Scientifique
Electrochromic Properties
Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene, particularly those with thiophene derivatives, exhibit notable electrochromic properties. These properties are valuable in applications such as electrochromic devices, where color changes are electrically induced. The study by Hu et al. (2019) on asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives revealed that such polymers display fast switching times, reasonable optical contrast, and good coloration efficiency, making them potential candidates for electrochromic applications (Hu et al., 2019).
Optoelectronic Applications
Thiophene-substituted compounds are being investigated for their potential in optoelectronic applications. Thippeswamy et al. (2021) explored the optoelectronic properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives. Their research suggests these compounds as potential candidates for OLEDs, solar cells, chemosensors, and explosive detection applications (Thippeswamy et al., 2021).
Photophysical and Computational Studies
Photophysical properties of thiophene derivatives are essential in developing new materials for photonic, sensor, and optoelectronic devices. The study by Naik et al. (2019) on the photophysical and computational properties of thiophene substituted 1,3,4-oxadiazole derivatives provides insights into their potential applications in optoelectronics (Naik et al., 2019).
Photovoltaic Devices
The modification of thiophene-based compounds can lead to increased efficiency in photovoltaic devices. Ramidi et al. (2014) reported the synthesis of a modified poly(3-hexyl)thiophene (P3HT) donor polymer with benzophenone substitution, showing a significant increase in power conversion efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).
Antimicrobial Activity
Thiophene derivatives have shown promise in antimicrobial applications. A study by Talupur et al. (2021) on the synthesis, characterization, and docking studies of thiophene-2-carboxamides revealed their potential as antimicrobial agents (Talupur et al., 2021).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXBNOKNPINNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641953 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene | |
CAS RN |
898778-57-9 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

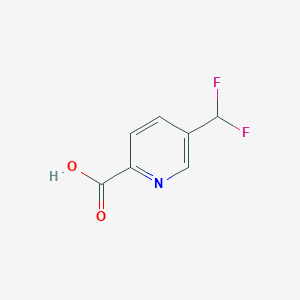


![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

